Product packaging for 2-Ethyl-4,5-dimethylthiazole(Cat. No.:CAS No. 873-64-3)

2-Ethyl-4,5-dimethylthiazole

Numéro de catalogue: B1583592
Numéro CAS: 873-64-3
Poids moléculaire: 141.24 g/mol
Clé InChI: BVOKJOZBJOWZNJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Contextualization within Thiazole (B1198619) Chemistry

Thiazoles are a class of heterocyclic organic compounds containing a five-membered ring with one sulfur and one nitrogen atom. adv-bio.comtaylorandfrancis.com The thiazole ring is planar and aromatic. kuey.net 2-Ethyl-4,5-dimethylthiazole is a derivative of this core structure, featuring an ethyl group at the second position and methyl groups at the fourth and fifth positions of the thiazole ring. nih.gov This specific substitution pattern gives rise to its unique chemical properties and sensory profile.

Thiazoles, in general, are recognized for their potent sensory impact and are found in numerous food items. tandfonline.com They can be formed naturally or synthesized in a laboratory setting. adv-bio.com The formation of many thiazole compounds in food is often a result of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during cooking. btbuspxb.comnih.gov Specifically, the degradation of sulfur-containing amino acids at high temperatures can lead to the formation of thiazole and its derivatives. btbuspxb.com The thermal degradation of thiamine (B1217682) (Vitamin B1) is another pathway that can produce various volatile flavor compounds, including thiazole derivatives. btbuspxb.com

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C7H11NS
Molecular Weight 141.23 g/mol . sigmaaldrich.com
CAS Number 873-64-3. sigmaaldrich.com
Appearance Colorless to almost colorless clear liquid. chemimpex.com
Boiling Point 179-180 °C. sigmaaldrich.com
Density 0.996 g/mL at 25 °C. sigmaaldrich.com
Refractive Index n20/D 1.5060. sigmaaldrich.com
Flash Point 73.9 °C - closed cup. sigmaaldrich.com
Solubility Soluble in alcohol; slightly soluble in water (177.1 mg/L @ 25 °C (est)). perflavory.com

This table is interactive. Users can sort and filter the data.

Research Significance and Interdisciplinary Applications

The primary significance of this compound in research lies in its role as a flavor and fragrance compound. kuey.netchemimpex.com It is known for its nutty, burnt hazelnut, and cocoa-like aroma. perflavory.com This has led to its use as a flavoring agent in the food and beverage industry to impart or enhance savory, roasted, and meaty flavors in processed foods. adv-bio.comchemimpex.com

Beyond its application in the food industry, this compound is also utilized in agricultural applications as a component in certain pesticides and fungicides. chemimpex.com Its versatile nature and stability make it a valuable compound for researchers and industry professionals in various fields. chemimpex.com

The study of this compound and other thiazoles is an active area of research. The continuous development of analytical techniques has allowed for the identification of an increasing number of these compounds in food. btbuspxb.com Research also focuses on the synthesis of thiazole derivatives to create new flavor profiles and to understand their formation pathways in food processing. btbuspxb.comthieme-connect.com

Table 2: Research Applications of this compound

Application Area Description
Flavor & Fragrance Used as a flavoring agent in foods and a component in fragrances due to its nutty and roasted aroma. kuey.netchemimpex.comepa.gov
Food Industry Enhances the savory and meaty flavors of pre-packaged soups, stocks, and other processed foods. adv-bio.com
Agriculture Serves as an ingredient in some pesticides and fungicides. chemimpex.com
Chemical Synthesis Used as a building block in the synthesis of other organic compounds. kuey.net

This table is interactive. Users can sort and filter the data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NS B1583592 2-Ethyl-4,5-dimethylthiazole CAS No. 873-64-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-ethyl-4,5-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-4-7-8-5(2)6(3)9-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOKJOZBJOWZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335095
Record name 2-Ethyl-4,5-dimethylthiazole
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Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

873-64-3
Record name 2-Ethyl-4,5-dimethylthiazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethyl-2-ethylthiazole
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Record name 2-Ethyl-4,5-dimethylthiazole
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Record name Thiazole, 2-ethyl-4,5-dimethyl-
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Record name 4,5-DIMETHYL-2-ETHYLTHIAZOLE
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Record name 2-Ethyl-4,5-dimethylthiazole
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Occurrence and Formation Pathways of 2 Ethyl 4,5 Dimethylthiazole in Biological and Food Systems

Natural Occurrence and Distribution in Complex Matrices

2-Ethyl-4,5-dimethylthiazole has been identified as a key volatile component in numerous food products that undergo heating as part of their preparation. Its distribution is directly linked to the processing conditions and the chemical composition of the raw materials.

Presence in Roasted and Thermally Processed Food Products

The high temperatures employed in roasting and other thermal processing methods provide the necessary energy for the complex series of reactions that lead to the formation of this compound.

Roasted cereal products, particularly roasted malts and barley, are known to contain this compound. The roasting process, which is crucial for developing the characteristic flavors and colors of specialty malts, facilitates the Maillard reaction between the grain's inherent amino acids and reducing sugars. Research has shown that the concentration of this and other pyrazines increases with the use of roasted malt (B15192052) in the grist.

Table 1: Occurrence of this compound in Cereal and Grain Products This table is interactive. Users can sort and filter the data.

ProductProcessing MethodKey Findings
Roasted MaltsRoastingFormation of various flavor compounds, including pyrazines, is enhanced.
Roasted BarleyRoastingIdentified as a volatile component contributing to the roasted aroma.

The characteristic aroma of roasted coffee is a complex mixture of hundreds of volatile compounds, with this compound being a notable contributor. It has been detected in both Arabica and Robusta coffee varieties, indicating its formation is a fundamental consequence of the coffee roasting process. The presence of this compound contributes to the desirable roasted and nutty notes in the final brew.

Table 2: Occurrence of this compound in Coffee This table is interactive. Users can sort and filter the data.

Coffee TypeKey Findings
ArabicaDetected as a volatile component.
RobustaDetected as a volatile component.
EspressoAssumed to be present due to the roasting of beans.

The cooking of meat is a classic example of the Maillard reaction in action, leading to the development of savory and meaty flavors. This compound and its isomers have been identified in cooked meat products such as beef and chicken broth. reading.ac.uknih.gov While direct analysis of cooked pork liver for this specific compound is not extensively documented, the presence of numerous other Maillard reaction products, including other thiazoles, pyrazines, and sulfur-containing compounds, strongly suggests its likely formation. The degradation of sulfur-containing amino acids, abundant in meat, is a key pathway to its synthesis.

Table 3: Occurrence of this compound in Meat Products This table is interactive. Users can sort and filter the data.

ProductKey Findings
Beef BrothIdentified as a volatile component. reading.ac.uknih.gov
Chicken BrothIdentified as a volatile component. reading.ac.uknih.gov
Cooked Pork LiverHigh potential for formation due to the presence of precursors and thermal processing.

Yeast extract paste , a product rich in amino acids and other Maillard reaction precursors, is a significant source of savory and meaty flavors, and the formation of thiazoles, including likely this compound, is expected during its production and subsequent use in heated food products.

Black garlic , which is produced through a prolonged heating process, undergoes extensive Maillard reactions, leading to the formation of a complex mixture of volatile compounds. atlantis-press.comnih.govmdpi.commdpi.commasterclass.com While specific identification of this compound is not consistently reported, the abundance of Maillard reaction products makes its presence plausible.

The analysis of freeze-dried onion sprouts reveals a variety of volatile sulfur compounds, and while this compound is not explicitly mentioned, the presence of its precursors suggests a potential for its formation, particularly upon heating.

Table 4: Occurrence of this compound in Other Food Sources This table is interactive. Users can sort and filter the data.

ProductKey Findings
Toasted Sesame Seed OilIdentified as a volatile component.
Boiled PotatoesIdentified as a volatile component.
Yeast Extract PasteHigh potential for formation due to precursor content.
Black GarlicPlausible presence due to extensive Maillard reactions. atlantis-press.comnih.govmdpi.commdpi.commasterclass.com
Freeze-Dried Onion SproutPotential for formation based on precursor availability.

Precursor-Dependent and Reaction-Driven Formation Mechanisms

The formation of this compound is a complex process rooted in the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. The specific structure of this thiazole (B1198619) derivative is dictated by the nature of the precursor molecules available in the food system.

The fundamental pathway for the formation of the thiazole ring involves the reaction of a sulfur-containing amino acid, primarily cysteine , with an α-dicarbonyl compound. Cysteine provides the essential sulfur and nitrogen atoms for the heterocyclic ring.

The formation of the specific alkyl substituents on the thiazole ring is dependent on the other reactants present:

The 2-ethyl group is typically derived from the Strecker degradation of an amino acid such as α-aminobutyric acid or from the incorporation of acetaldehyde, which can be formed from the degradation of sugars or other amino acids like threonine.

The 4,5-dimethyl groups are generally formed from α-dicarbonyl compounds such as diacetyl (2,3-butanedione) or through the reaction of intermediates like 3-mercapto-2-butanone . These dicarbonyls are common products of sugar fragmentation during the Maillard reaction.

A plausible reaction pathway involves the reaction of hydrogen sulfide (B99878) (derived from the degradation of cysteine) and ammonia (B1221849) with an α-dicarbonyl compound to form a mercaptoketone intermediate. This intermediate can then react with an aldehyde (such as acetaldehyde) to form the final this compound structure. The reaction is influenced by factors such as temperature, pH, and the concentration of the various precursors.

Maillard Reaction Pathways

The Maillard reaction is a non-enzymatic browning reaction between reducing sugars and amino acids that occurs upon heating, generating a plethora of flavor and aroma compounds. nih.gov This reaction is the principal pathway for the formation of many heterocyclic compounds, including this compound.

The formation of the thiazole ring structure is fundamentally dependent on the interaction of three key components: a sulfur source, an ammonia source, and a dicarbonyl compound. In food systems, the sulfur-containing amino acid L-cysteine typically serves as the primary sulfur donor, providing both the sulfur atom and the nitrogen atom for the thiazole ring. nih.govnih.gov

The specific substituents on the thiazole ring are determined by the particular aldehydes and dicarbonyls available to react. For this compound, the pathway involves the following key precursors:

Diacetyl (2,3-Butanedione): This α-dicarbonyl compound, a common product of sugar fragmentation during the Maillard reaction, is the precursor for the 4,5-dimethyl portion of the molecule. nih.gov

Propanal: This aldehyde, often formed via the Strecker degradation of the amino acid α-aminobutyric acid, provides the 2-ethyl group.

Cysteine: This amino acid provides the essential sulfur and nitrogen atoms for the heterocyclic ring. profpc.com.br

The proposed mechanism involves the reaction of hydrogen sulfide (from cysteine degradation) with propanal and ammonia (also from amino acid degradation) to form an intermediate, which then reacts with diacetyl to cyclize and form the final this compound structure.

Table 1: Key Precursors in the Maillard Reaction Pathway for this compound Formation
PrecursorSource/Formation PathwayContribution to Final Structure
CysteineAmino acid present in food proteinsSulfur and Nitrogen atoms for the thiazole ring
Diacetyl (2,3-Butanedione)Sugar fragmentation (Maillard reaction)4-methyl and 5-methyl groups
PropanalStrecker degradation of α-aminobutyric acid; Lipid oxidation2-ethyl group

Research using model systems has demonstrated that heating cysteine with α-dicarbonyl compounds like diacetyl readily produces substituted thiazoles, confirming this fundamental pathway. nih.govprofpc.com.br The yields of these compounds are influenced by factors such as pH, temperature, and the concentration of the precursor molecules. nih.gov

Contributions from Lipid Oxidation

Lipid oxidation is another critical process occurring in food during cooking, which can significantly influence the profile of volatile compounds. While the Maillard reaction is a primary pathway, the products of lipid oxidation can directly contribute to and interact with it, affecting the formation of compounds like this compound.

The oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic and linolenic acids, generates a variety of reactive carbonyl species, including aldehydes, ketones, and dicarbonyls. nih.govmdpi.com These lipid-derived carbonyls can then participate in the Maillard reaction, serving as precursors for flavor compounds.

The key contributions of lipid oxidation to the formation of this compound are:

Generation of Strecker Aldehydes: Lipid oxidation can produce aldehydes, such as propanal, which are necessary for forming the 2-ethyl substituent on the thiazole ring. Propanal is a known secondary product of the oxidation of omega-3 fatty acids. nih.gov

Formation of Dicarbonyls: While sugar fragmentation is a major source, lipid oxidation can also generate α-dicarbonyls that can participate in thiazole formation.

This interaction means that the type and amount of fat present in a food matrix can directly influence the rate of formation and final concentration of this compound. Foods rich in both proteins (providing cysteine) and specific unsaturated fats are more likely to generate the necessary precursors for this compound upon heating.

Table 2: Interaction of Lipid Oxidation with Maillard Reaction Pathways
Lipid Oxidation ProductExample Precursor(s)Role in this compound Formation
Short-chain aldehydesPropanalProvides the C2-ethyl group, participating as a Strecker aldehyde in the Maillard reaction.
α-DicarbonylsMethylglyoxal, GlyoxalCan supplement the pool of dicarbonyls from sugar degradation, potentially reacting to form the thiazole backbone.

Thermal Degradation and Transformation Processes

Beyond the classic Maillard reaction involving sugars and amino acids, other specific thermal degradation pathways can generate important precursors for this compound. A significant contributor in this category is the thermal degradation of thiamine (B1217682) (Vitamin B1).

Thiamine possesses a pre-formed thiazole ring (specifically, a 4-methyl-5-(2-hydroxyethyl)thiazole moiety) linked to a pyrimidine (B1678525) ring. researchgate.net Upon heating, thiamine readily degrades, breaking the methylene (B1212753) bridge connecting the two rings. This decomposition releases the substituted thiazole, which can then undergo further reactions. chempedia.infonih.gov

Table 3: Formation of Thiazoles from Thermal Degradation
Source CompoundProcessRelevant ProductsContribution
Thiamine (Vitamin B1)Thermal cleavage4-methyl-5-(2-hydroxyethyl)thiazole and other alkylthiazolesProvides pre-formed thiazole rings and intermediates that contribute to the overall pool of flavor compounds. chempedia.info
CysteineThermal degradationHydrogen sulfide (H₂S), Ammonia (NH₃)Generates essential reactants (sulfur and nitrogen sources) for the Maillard reaction pathway. nih.gov

Advanced Analytical Methodologies for 2 Ethyl 4,5 Dimethylthiazole Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in isolating 2-Ethyl-4,5-dimethylthiazole from complex sample matrices, thereby enabling its precise measurement. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, are the most powerful tools for this purpose.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is first vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separation is based on the compound's boiling point and its affinity for the stationary phase coating the column. Following separation, the compound is ionized, typically by electron impact (EI), and the resulting fragments are detected by a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z). This process provides a unique mass spectrum that serves as a chemical fingerprint for identification.

The identification of this compound is confirmed by comparing its mass spectrum and retention index with those of a known standard or a reference library. The Kovats retention index, a relative measure of retention time, is a critical parameter for unambiguous identification.

Table 1: GC-MS Data for this compound

Parameter Value
Major Mass Spectral Peaks (m/z) 86.0, 141.0, 71.0, 140.0, 126.0 nih.gov
Kovats Retention Index (Standard Non-Polar Column) 1060 - 1077 nih.gov
Kovats Retention Index (Standard Polar Column) 1429 - 1442 nih.gov

This interactive table provides key data points for the identification of this compound using GC-MS.

Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GC×GC-ToFMS)

For highly complex matrices where co-elution of compounds is a significant challenge, comprehensive two-dimensional gas chromatography (GC×GC) offers a substantial increase in separation power. This technique employs two columns with different stationary phases connected in series. The effluent from the first-dimension column is trapped, concentrated, and then rapidly re-injected into the second-dimension column. This results in a highly detailed two-dimensional chromatogram with significantly enhanced peak capacity and resolution.

When coupled with a time-of-flight mass spectrometer (ToFMS), which provides high-speed data acquisition and full-spectrum sensitivity, GC×GC-ToFMS is an exceptionally powerful tool for the untargeted screening and detailed characterization of volatile profiles in food and beverages. This makes it particularly well-suited for detecting trace amounts of this compound in intricate food aromas.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is the more common technique for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) can also be employed, particularly for less volatile thiazole (B1198619) derivatives or when derivatization is used. In LC-MS, separation occurs in a liquid mobile phase on a packed column. For thiazole compounds, reversed-phase chromatography with a C18 column is often utilized.

Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds, as it is a soft ionization method that typically results in a prominent protonated molecule [M+H]⁺, simplifying mass spectral interpretation. The high selectivity and sensitivity of tandem mass spectrometry (MS/MS) can be used for unambiguous confirmation and quantification, even at low concentrations in complex biological or food matrices.

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Table 2: NMR Spectral Data for this compound N,S,S-trioxide

Nucleus Chemical Shift (δ, ppm) Multiplicity
¹H 2.97 Quartet
2.39 Singlet
2.24 Singlet
1.32 Triplet
¹³C 152.9 -
139.7 -
123.8 -
20.7 -
11.6 -
10.8 -
10.0 -

This interactive table presents the ¹H and ¹³C NMR chemical shifts for a derivative of the target compound, providing a reference for its structural components.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. For this compound, the FT-IR spectrum would be characterized by vibrations of the thiazole ring and the alkyl substituents. General studies on methylthiazoles provide a basis for the expected absorption bands. cdnsciencepub.com

Table 3: Characteristic FT-IR Absorption Bands for Alkyl-Substituted Thiazoles

Wavenumber (cm⁻¹) Vibrational Mode
3110-3050 C-H Stretching (Thiazole Ring)
2980-2810 C-H Stretching (Methyl/Ethyl Groups)
1690-1480 Skeletal Vibrations (Thiazole Ring)
1445-1375 C-H Deformation (Methyl Groups)
1375-1385 Thiazole Skeleton and Methyl Group Vibrations

This interactive table outlines the expected FT-IR absorption regions for this compound based on data for similar substituted thiazoles. cdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique utilized for the precise determination of the elemental and isotopic composition of molecules by measuring their mass with high accuracy. measurlabs.com Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers, can differentiate between compounds with the same nominal mass but different elemental compositions (isobars). nih.gov This capability is crucial for the unambiguous identification of this compound in complex matrices where other compounds may have similar molecular weights.

The fundamental principle of HRMS involves ionizing the sample, separating the resulting ions based on their mass-to-charge ratio (m/z) in a high-performance mass analyzer, and detecting them. measurlabs.com The high resolving power allows for the measurement of "exact mass," which can be used to calculate the elemental formula of a compound. nih.gov For this compound, HRMS provides an exact mass measurement that can confirm its elemental composition of C₇H₁₁NS. nih.gov This high degree of certainty is invaluable in food chemistry, environmental analysis, and metabolomics for identifying unknown compounds and confirming the presence of specific targets like this compound. measurlabs.comnih.gov Data from HRMS can also be mined retrospectively to search for compounds that were not initially targeted during the analysis. nih.gov

PropertyValueSource
Molecular Formula C₇H₁₁NS nih.gov
Molecular Weight (Average) 141.24 g/mol nih.gov
Monoisotopic Mass (Exact) 141.06122053 Da nih.gov

Isolation and Extraction Techniques for Volatile Analysis

The accurate analysis of volatile compounds such as this compound is highly dependent on the initial isolation and extraction step. The chosen method must efficiently separate the volatile fraction from the non-volatile matrix without inducing thermal degradation or creating artifacts.

Solvent-Assisted Flavor Evaporation (SAFE)

Solvent-Assisted Flavor Evaporation (SAFE) is a state-of-the-art distillation technique for the gentle and rapid isolation of volatile compounds from complex food matrices. tum.detum.de The method involves the distillation of a solvent extract under high vacuum (approximately 5 × 10⁻³ Pa), which allows the process to be conducted at low temperatures (typically ≤40-50°C). tum.demdpi.com This minimizes the risk of thermal degradation and prevents the formation of artifacts, which can occur with higher temperature methods. tum.de

The process begins with the preparation of a solvent extract from a homogenized sample. tum.de This extract is then introduced via a dropping funnel into the SAFE apparatus, where the combination of low pressure and a heated water bath causes the solvent and volatile compounds to evaporate, leaving non-volatile components like lipids and sugars behind. mdpi.comresearchgate.net The volatiles are then collected in cooled traps, typically using liquid nitrogen. mdpi.com The resulting isolate can be carefully concentrated for subsequent analysis by gas chromatography. tum.de SAFE is considered superior to many older techniques, particularly for analyzing thermally labile compounds, and has been successfully applied to isolate key odorants in foods like coffee. tum.demdpi.com An automated version of the technique (aSAFE) has been developed to improve yields, especially for high-boiling odorants, and reduce the risk of contamination from non-volatiles. tum.deresearchgate.net

ParameterDescriptionSignificance
Operating Pressure High vacuum (e.g., 5 × 10⁻³ Pa)Allows for low-temperature distillation, preventing thermal degradation of analytes. tum.detum.de
Operating Temperature Low, typically ≤50°CPreserves the integrity of thermally sensitive flavor compounds and minimizes artifact formation. tum.demdpi.com
Principle High-vacuum transfer of volatiles from a solvent extractEfficiently separates volatile compounds from non-volatile matrix components like fats and sugars. tum.de
Application Isolation of aroma compounds from complex food matricesWidely used in flavor research for obtaining representative volatile profiles. tum.demdpi.com

Simultaneous Distillation-Extraction (SDE)

Simultaneous Distillation-Extraction (SDE), also known as the Likens-Nickerson method, is a widely used technique that combines steam distillation and solvent extraction into a single, continuous process. up.pt It is employed for the isolation of volatile and semi-volatile organic compounds from various matrices, including food, plant materials, and environmental samples. science.gov In the SDE apparatus, a sample (often aqueous or suspended in water) is heated in one flask to generate steam and vaporize the volatile compounds. researchgate.net Simultaneously, an organic solvent with a lower density than water is heated and vaporized in a separate flask.

The vapors from both flasks mix in a condenser, and as they liquefy, the volatile compounds are partitioned into the organic solvent phase. The immiscible solvent and aqueous phases are then separated, with the solvent being returned to its boiling flask and the water returning to the sample flask, allowing the process to continue cyclically. up.pt This design provides an efficient extraction and concentration of the target analytes. While SDE is effective and uses less solvent than some other methods, a major drawback is the relatively high temperature required, which can lead to the thermal degradation of sensitive compounds and the formation of artifacts through processes like the Maillard reaction. researchgate.net

FeatureDescription
Principle Combines steam distillation with continuous liquid-liquid extraction. up.ptresearchgate.net
Advantages Efficient recovery of volatiles, requires smaller solvent volumes due to recycling. up.ptresearchgate.net
Disadvantages High operating temperatures can cause thermal degradation and artifact formation. researchgate.net
Common Solvents Pentane, Dichloromethane. researchgate.netresearchgate.net
Applications Extraction of essential oils, aroma compounds from coffee, and flavor components from various foods. science.govresearchgate.net

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique used for extracting and concentrating volatile and semi-volatile compounds for analysis by gas chromatography. frontiersin.org The method is based on the partitioning of analytes between the sample matrix, the gaseous phase above the sample (headspace), and a stationary phase coated onto a fused silica (B1680970) fiber. mdpi.com

In a typical HS-SPME procedure, a sample is placed in a sealed vial and often heated and agitated to promote the release of volatile compounds into the headspace. mdpi.comiu.edu The SPME fiber is then exposed to the headspace for a specific period, during which the volatile analytes adsorb onto the fiber coating. iu.edu After extraction, the fiber is withdrawn and inserted directly into the hot injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for separation and detection. frontiersin.org The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time and temperature, agitation, and sample matrix properties like pH and ionic strength. mdpi.com Proper optimization of these parameters is crucial for achieving high sensitivity and reproducibility. mdpi.com HS-SPME is valued for its simplicity, speed, and sensitivity in analyzing volatile profiles in diverse fields such as food science and environmental monitoring. nih.govnih.gov

ParameterInfluence on Extraction
Fiber Coating The type of polymer (e.g., DVB/CAR/PDMS) determines the selectivity and capacity for different analytes. frontiersin.orgnih.gov
Extraction Temperature Affects the vapor pressure of analytes and their partitioning equilibrium between the sample and headspace. mdpi.com
Extraction Time Determines the amount of analyte adsorbed by the fiber; equilibrium may or may not be reached. mdpi.com
Agitation Facilitates the mass transfer of analytes from the sample into the headspace. mdpi.com
Ionic Strength Adding salt (e.g., NaCl) can decrease the solubility of some organic compounds in aqueous samples, increasing their volatility. frontiersin.org

Sensory and Olfactory Research on 2 Ethyl 4,5 Dimethylthiazole

Contribution to Flavor and Aroma Profiles

The characteristic flavor and aroma of many cooked and roasted foods are the result of a complex interplay of numerous volatile compounds. Among these, sulfur-containing compounds like thiazoles play a crucial role. 2-Ethyl-4,5-dimethylthiazole has been identified as a significant contributor to the sensory profile of a variety of food products.

Identification as Key Odorant and Flavor-Active Compound

The following table summarizes the reported sensory contributions of this compound in various food applications.

Food CategoryReported Flavor Contribution
Brown Flavors Nutty, Cocoa
BreadCooked notes
Chocolate & CocoaBoosts cocoa flavor
CoffeeEnhances high roast style flavors
Malt (B15192052) & Malted MilkLifts malt flavors
Tea (Black, Green, Red)Contributes to tea flavor
Meat Flavors Meaty, Roasted
Beef & Chicken BrothContributes to meaty aroma

Odor Activity Value (OAV) Assessment

While the concept of OAV is a standard methodology in flavor research for determining key odorants, specific OAV data for this compound in various food matrices is not extensively reported in publicly available literature. nih.govresearchgate.net The determination of OAV is complex and depends on both the concentration of the compound, which can vary significantly depending on the food processing conditions, and the established odor threshold in a specific medium (e.g., water or air). researchgate.net For other related compounds, such as 2-ethyl-3,5-dimethylpyrazine, OAVs have been instrumental in identifying them as potent flavor contributors in products like roasted peanuts. researchgate.net

Sensory Evaluation and Descriptive Analysis

Sensory evaluation, utilizing trained human panelists, is a critical tool for characterizing the aroma and flavor of chemical compounds. researchgate.netthegoodscentscompany.com Descriptive analysis is a specific method where panelists identify and quantify the sensory attributes of a product. researchgate.net

For this compound, descriptive analysis has characterized its odor as having nutty, burnt hazelnut, and cocoa notes. nih.gov In a propylene (B89431) glycol solution at a concentration of 0.01%, its aroma is specifically described as burnt hazelnut and cocoa. nih.gov The closely related isomer, 2,4-dimethyl-5-ethylthiazole, is described as having a nutty, roasted, meaty, and earthy odor. thegoodscentscompany.com These descriptions underscore the compound's contribution to the desirable sensory profiles of many cooked and roasted foods.

The following table provides a summary of the sensory descriptors associated with this compound.

Sensory AttributeDescriptive Term
Odor Type Nutty, Burnt Hazelnut, Cocoa
Flavor Profile Nutty, Roasted, Meaty

Molecular Interactions with Olfactory Receptors and Binding Proteins

The perception of an odorant like this compound begins with its interaction with specific proteins in the olfactory system. These include Odorant Binding Proteins (OBPs) and Olfactory Receptors (ORs).

Ligand-Receptor Binding Studies (e.g., with Odorant Binding Proteins (OBPs))

Odorant Binding Proteins are small, soluble proteins found in the mucus lining of the nasal cavity. walshmedicalmedia.comnih.gov Their primary proposed function is to bind to hydrophobic odorant molecules, like many thiazoles, and transport them through the aqueous mucus to the olfactory receptors located on the cilia of olfactory sensory neurons. walshmedicalmedia.comfrontiersin.org

The binding affinity of odorants to OBPs is typically studied using techniques such as fluorescence competitive binding assays and isothermal titration calorimetry (ITC). nih.govmdpi.com In a fluorescence binding assay, a fluorescent probe is displaced from the OBP's binding pocket by a competing odorant, leading to a change in fluorescence that can be measured to determine binding affinity. nih.gov ITC directly measures the heat change that occurs upon binding of the ligand to the protein, providing detailed thermodynamic information about the interaction. mdpi.com While these methods have been used to characterize the binding of numerous odorants to various OBPs, specific studies detailing the binding of this compound to a particular OBP are not widely available in the scientific literature. nih.govmdpi.com However, the general principles of OBP function suggest that as a hydrophobic molecule, this compound would likely be transported by one or more OBPs. walshmedicalmedia.comfrontiersin.org

Olfactory Receptor De-orphanization and Functional Analysis

The definitive step in odor perception is the binding of an odorant molecule to a specific Olfactory Receptor (OR) on the surface of an olfactory sensory neuron. nih.gov Humans have a large family of OR genes, and each olfactory neuron typically expresses only one type of OR. When an odorant binds to its corresponding OR, it triggers a signal transduction cascade that results in the neuron sending an electrical signal to the brain, which is then interpreted as a specific smell. nih.gov

Many ORs are considered "orphan" receptors because their specific activating ligands are unknown. The process of identifying the specific odorant(s) that activate an orphan receptor is known as de-orphanization. This is often achieved by expressing a specific OR in a heterologous system, such as cultured cells or Xenopus oocytes, and then screening a library of odorants to see which ones elicit a response. nih.gov

To date, a specific olfactory receptor that is activated by this compound has not been identified in the available scientific literature. The de-orphanization of receptors for the vast number of known odorants is an ongoing area of research in sensory science. nih.gov

Environmental and Ecological Research Context

Role in Inter-species Chemical Communication (e.g., Nematode Chemotaxis in the context of related thiazole (B1198619) compounds)

Thiazole compounds are recognized for their role as semiochemicals, molecules that mediate interactions between organisms. In the context of soil ecosystems, these chemical cues can influence the behavior of various organisms, including nematodes. Research into the chemotactic responses of nematodes to different thiazole derivatives reveals that the specific structure of the molecule, including the nature and position of its substituents, is critical in determining whether it acts as an attractant, a repellent, or is neutral.

While direct studies on the chemotactic effect of 2-Ethyl-4,5-dimethylthiazole on nematodes are not extensively documented in publicly available research, the behavior of the well-studied nematode Caenorhabditis elegans in response to structurally similar thiazole compounds provides significant insights. This allows for informed inferences about the potential ecological role of this compound.

Detailed research findings have shown that the substitution pattern on the thiazole ring is a key determinant of the nematode's behavioral response. For instance, studies have demonstrated that while the unsubstituted thiazole molecule elicits a neutral response from C. elegans, the addition of methyl groups can induce a strong behavioral reaction.

A notable example is 2,4,5-trimethylthiazole (B1212947), a compound that differs from this compound only by the presence of a methyl group instead of an ethyl group at the 2-position. Research has classified 2,4,5-trimethylthiazole as a volatile repellent for C. elegans, particularly at higher concentrations. This suggests that the trisubstituted thiazole structure is a significant factor in mediating aversive responses in these nematodes. The aversive reaction to 2,4,5-trimethylthiazole is a well-documented finding in studies of C. elegans olfaction and chemosensation.

The principle of structure-activity relationship is central to understanding these interactions. The size and nature of the alkyl substituents on the thiazole ring can alter the molecule's volatility, solubility, and how it interacts with the nematode's chemoreceptors. The substitution of a methyl group with a slightly larger ethyl group, as in the case of this compound, could potentially modulate the intensity or nature of the interaction with nematode sensory neurons, although specific research to confirm this is needed.

The study of such chemical ecology is crucial for understanding the complex underground communication networks and has potential applications in agriculture, for instance, in the development of novel, environmentally benign nematicides or nematode repellents.

Interactive Data Table: Chemotactic Response of Caenorhabditis elegans to Related Thiazole Compounds

Compound NameStructureSubstitution PatternObserved Chemotactic Response in C. elegans
ThiazoleC₃H₃NSUnsubstitutedNeutral
2,4,5-TrimethylthiazoleC₆H₉NSTrisubstituted (three methyl groups)Repellent (at high concentrations)
This compoundC₇H₁₁NSTrisubstituted (one ethyl, two methyl groups)Not experimentally determined

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Ethyl-4,5-dimethylthiazole, and how do reaction conditions influence yield?

  • Methodology : The Hantzsch thiazole synthesis is a foundational approach, involving cyclization of thioamides with α-halo ketones. For example, refluxing thioamide precursors in polar aprotic solvents (e.g., DMSO) under inert atmospheres can yield thiazole derivatives . Ethyl magnesium bromide-mediated reactions, achieving ~97% yields in analogous oxazole syntheses, suggest optimizing Grignard reagent stoichiometry and reaction time .
  • Key Variables :

  • Temperature: Elevated temperatures (80–120°C) improve cyclization but risk decomposition.
  • Solvent: Polar solvents (e.g., ethanol, DMF) enhance solubility of intermediates.
  • Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate ring closure.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • NMR : ¹H NMR peaks for methyl groups (δ 1.2–1.4 ppm for ethyl-CH₃; δ 2.1–2.3 ppm for dimethyl-thiazole) and aromatic protons (δ 6.5–7.5 ppm if substituted) .
  • GC-MS : Characteristic fragmentation patterns (e.g., m/z 125 for the molecular ion [M⁺], m/z 97 for thiazole ring cleavage) align with NIST mass spectral libraries .
  • Melting Point : Decomposition near 273°C (observed in related thiazoles) indicates purity .

Q. What physicochemical properties are critical for handling this compound in experimental workflows?

  • Hygroscopicity : Store under anhydrous conditions to prevent hydrolysis .
  • Solubility : High solubility in chloroform, DCM, and DMSO facilitates reactions .
  • Stability : Degrades under prolonged UV exposure; use amber glassware for storage.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Comparative Assays : Standardize antimicrobial testing (e.g., MIC against S. aureus or E. coli) using CLSI guidelines, as variability in inoculum size or growth media affects results .
  • Metabolic Profiling : LC-MS/MS can identify active metabolites, distinguishing parent compound effects from degradation products .
  • Dose-Response Analysis : EC₅₀ values should be calculated across multiple replicates to assess reproducibility .

Q. How can computational chemistry predict the reactivity and pharmacological potential of this compound?

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 or bacterial dihydrofolate reductase) .
  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict electrophilic sites for functionalization .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and toxicity risks .

Q. What mechanistic insights explain the regioselectivity of this compound in substitution reactions?

  • Electrophilic Aromatic Substitution : The electron-rich thiazole ring directs substituents to the 4- and 5-positions. Kinetic studies with deuterated analogs can validate intermediates .
  • Nucleophilic Additions : Alkyl halides preferentially attack the sulfur atom, confirmed by ¹³C NMR monitoring of reaction trajectories .

Key Research Gaps and Recommendations

  • Toxicity Data : EFSA notes insufficient toxicological profiles for structurally related thiazoles; conduct Ames tests and in vivo assays .
  • Stereoselective Synthesis : Develop chiral catalysts for enantiopure derivatives, leveraging asymmetric hydrogenation techniques .
  • Cross-Disciplinary Studies : Combine synthetic chemistry with metabolomics to map biological pathways influenced by thiazole motifs .

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Reactant of Route 1
2-Ethyl-4,5-dimethylthiazole
Reactant of Route 2
Reactant of Route 2
2-Ethyl-4,5-dimethylthiazole

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